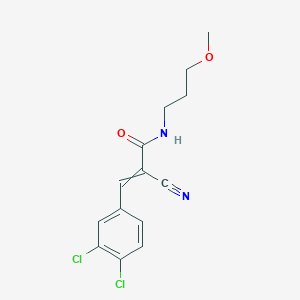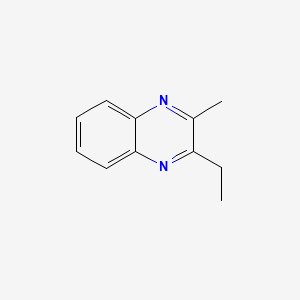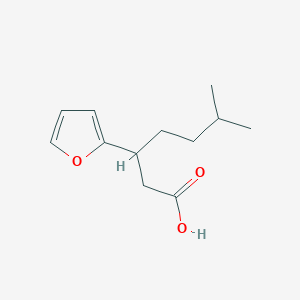
3-(呋喃-2-基)-6-甲基庚酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-6-methylheptanoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a heptanoic acid chain. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
科学研究应用
3-(Furan-2-yl)-6-methylheptanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown antimicrobial activity against various bacterial strains.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
Target of Action
It’s worth noting that furan derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of 3-(Furan-2-yl)-6-methylheptanoic acid involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
It’s known that furan derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, 3-(Furan-2-yl)propanoic acid has a solubility of 6.61 mg/ml , which could suggest a good bioavailability.
Result of Action
The results of the action of 3-(Furan-2-yl)-6-methylheptanoic acid are primarily antimicrobial. The compound, at a concentration of 64 µg/mL, demonstrates good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-(Furan-2-yl)-6-methylheptanoic acid. For instance, the reaction conditions, such as the presence of a Brønsted superacid TfOH, can affect the hydroarylation of the carbon–carbon double bond . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-methylheptanoic acid typically involves the formation of the furan ring followed by the attachment of the heptanoic acid chain. One common method involves the use of furan derivatives as starting materials. For example, the radical bromination of a methyl group on a furan derivative can be followed by a series of reactions to introduce the heptanoic acid chain . Another approach involves the hydroarylation of carbon-carbon double bonds in furan derivatives under superacidic conditions .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxymethylfurfural. These compounds can be converted into various furan derivatives through catalytic processes. The large-scale production of 3-(Furan-2-yl)-6-methylheptanoic acid would likely follow similar routes, utilizing efficient catalytic systems to ensure high yields and purity .
化学反应分析
Types of Reactions
3-(Furan-2-yl)-6-methylheptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
2-Furoic acid: Another furan derivative with a carboxylic acid group, known for its antimicrobial properties.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
5-Hydroxymethylfurfural: A biomass-derived platform chemical used in the synthesis of various furan derivatives.
Uniqueness
3-(Furan-2-yl)-6-methylheptanoic acid is unique due to its specific structure, which combines a furan ring with a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(furan-2-yl)-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLOINPWUACIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC(=O)O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
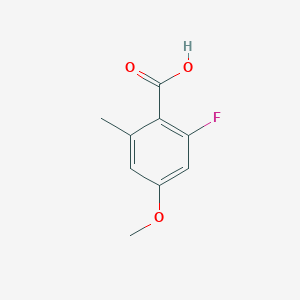
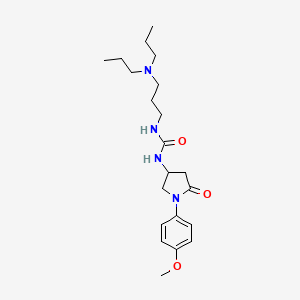
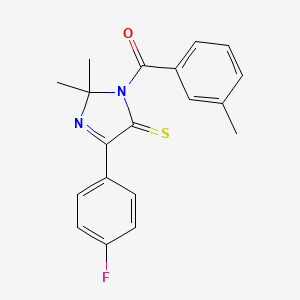
![1-[3-(methylsulfanyl)phenyl]imidazolidin-2-one](/img/structure/B2476864.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)
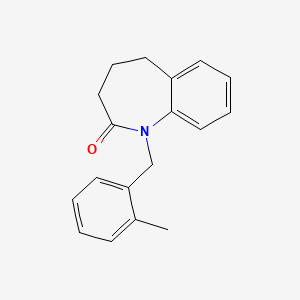
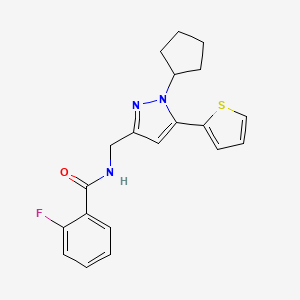
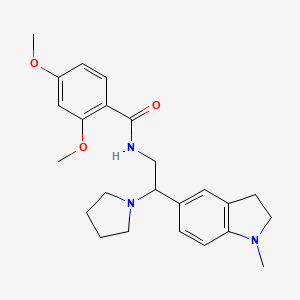
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
